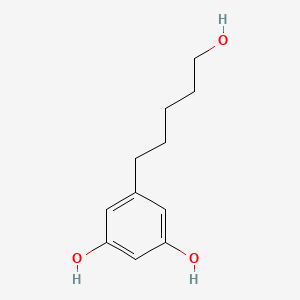![molecular formula C6H4N2 B13429425 Pyrrolo[2,3-b]pyrrole CAS No. 250-72-6](/img/structure/B13429425.png)
Pyrrolo[2,3-b]pyrrole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pyrrolo[2,3-b]pyrrole is a heterocyclic compound characterized by a fused ring structure consisting of a pyrrole ring and a pyridine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Pyrrolo[2,3-b]pyrrole can be synthesized through various methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, a practical and sustainable preparation method involves the Cu/Fe catalyzed intramolecular C-H amination of α-indolylhydrazones . This method operates at 50°C in air with water as the only reaction medium, making it an environmentally benign approach.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific methods may vary depending on the desired application and the availability of starting materials.
Analyse Des Réactions Chimiques
Types of Reactions: Pyrrolo[2,3-b]pyrrole undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the presence of reactive sites within the fused ring structure.
Common Reagents and Conditions:
Oxidation: this compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate under controlled conditions.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions often involve halogenating agents such as N-bromosuccinimide (NBS) or sulfuryl chloride (SO2Cl2).
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield this compound-2,3-dione, while substitution reactions can introduce various functional groups into the this compound structure.
Applications De Recherche Scientifique
Pyrrolo[2,3-b]pyrrole has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Mécanisme D'action
The mechanism of action of pyrrolo[2,3-b]pyrrole compounds, particularly as kinase inhibitors, involves the formation of hydrogen bonds within the active site of the target enzyme. This interaction disrupts the enzyme’s activity, leading to the inhibition of specific signaling pathways . The molecular targets and pathways involved vary depending on the specific derivative and its intended application.
Comparaison Avec Des Composés Similaires
Pyrrolo[2,3-b]pyrrole can be compared with other similar heterocyclic compounds, such as pyrrolo[3,2-b]pyrrole and pyrrolo[2,3-b]quinoxaline:
Pyrrolo[3,2-b]pyrrole: This compound also features a fused ring structure but differs in the position of the nitrogen atoms within the rings.
Pyrrolo[2,3-b]quinoxaline: This compound is known for its kinase inhibitory activity and has been studied for its potential in cancer therapy.
The uniqueness of this compound lies in its versatile reactivity and wide range of applications, from organic synthesis to advanced materials and medicinal chemistry.
Propriétés
Numéro CAS |
250-72-6 |
|---|---|
Formule moléculaire |
C6H4N2 |
Poids moléculaire |
104.11 g/mol |
Nom IUPAC |
pyrrolo[2,3-b]pyrrole |
InChI |
InChI=1S/C6H4N2/c1-3-7-6-5(1)2-4-8-6/h1-4H |
Clé InChI |
NMPKQRFZCLAVGU-UHFFFAOYSA-N |
SMILES canonique |
C1=CN=C2C1=CC=N2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1'-tert-Butyl 4'-ethyl 6-bromo-3,4-dihydro-2H-spiro[naphthalene-1,3'-pyrrolidine]-1',4'-dicarboxylate](/img/structure/B13429349.png)
![[(2R,3R,4S,5R,6S)-6-[5,7-dihydroxy-2-(4-hydroxyphenyl)-4-oxochromen-3-yl]oxy-3,5-dihydroxy-4-[(E)-3-(4-hydroxyphenyl)prop-2-enoyl]oxyoxan-2-yl]methyl (E)-3-(4-hydroxyphenyl)prop-2-enoate](/img/structure/B13429355.png)

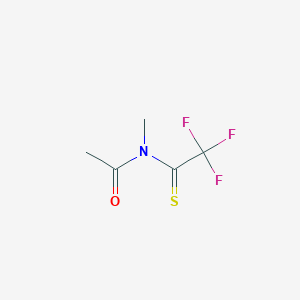


![7-Methoxy-1-[[3-methoxy-4-(phenylmethoxy)phenyl]methyl]-6-(phenylmethoxy)isoquinoline](/img/structure/B13429384.png)
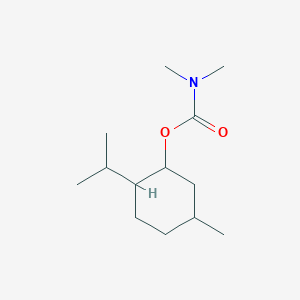
![1-[6-[[[5-fluoro-1-[(2S,5S)-2-(hydroxymethyl)-1,3-oxathiolan-5-yl]-2-oxopyrimidin-4-yl]amino]methylamino]purin-9-yl]propan-2-yloxymethylphosphonic acid](/img/structure/B13429392.png)
![4-[(E)-2-chloro-1-[4-[2-(dimethylamino)ethoxy]phenyl]-2-(4-methoxyphenyl)ethenyl]phenol](/img/structure/B13429405.png)
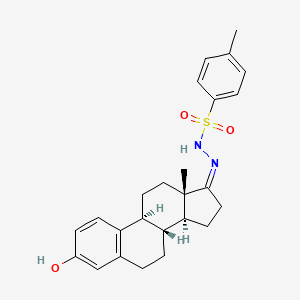
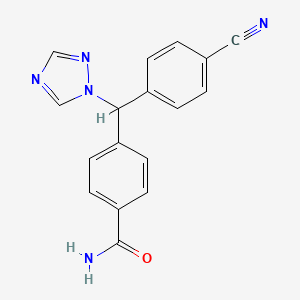
![N-(1H-Benzotriazol-1-ylmethyl)-N-[2-(4-methoxyphenyl)ethyl]-1H-benzotriazole-1-methanamine](/img/structure/B13429421.png)
